molecular formula C13H15NO2S2 B15095047 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine

Cat. No.: B15095047
M. Wt: 281.4 g/mol
InChI Key: AZBMATSFSORDIL-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₃H₁₅NO₂S₂, with a molar mass of 281.39 g/mol . The compound is structurally characterized by a central ethylamine backbone substituted with a 2-thienyl group and a 4-methylphenylsulfonyl group.

The compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of heterocyclic drug candidates.

Properties

Molecular Formula

C13H15NO2S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NO2S2/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3

InChI Key

AZBMATSFSORDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The sulphonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thienyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine, a comparative analysis with structurally or functionally related compounds is presented below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Applications/Properties References
This compound C₁₃H₁₅NO₂S₂ 281.39 Sulfonyl, thienyl, ethylamine Pharmaceutical intermediate
2-(2-Thienyl)ethylamine C₆H₉NS 127.21 Thienyl, ethylamine Precursor for Clopidogrel synthesis
4-Methylphenethylamine C₉H₁₃N 135.21 Phenyl (4-methyl), ethylamine Neurochemical research
2-[4-(Methylsulfonyl)phenyl]ethylamine C₉H₁₃NO₂S 199.27 Methylsulfonyl, phenyl, ethylamine Potential CNS-targeting agent
2-Thiopheneethylamine C₆H₉NS 127.21 Thienyl, ethylamine Agrochemical intermediate

Key Observations

The thienyl moiety distinguishes it from purely phenyl-substituted amines (e.g., 4-methylphenethylamine), enabling unique electronic interactions in drug-receptor binding .

Synthetic Utility: 2-(2-Thienyl)ethylamine is a critical precursor for Clopidogrel, an antiplatelet drug, via cyclization and halogenation steps .

Biological Activity :

  • While 2-[4-(Methylsulfonyl)phenyl]ethylamine is hypothesized to target the central nervous system (CNS) due to its sulfonyl group , this compound’s bioactivity remains uncharacterized in the provided data.

Industrial Relevance :

  • Derivatives like 2-thiopheneethylamine are prioritized in agrochemical synthesis due to their cost-effectiveness and stability , whereas sulfonylated variants may require more complex synthesis protocols .

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